2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline intermediate, followed by the introduction of the ethylphenyl and methylphenyl groups through various organic reactions such as amination and acylation. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound with diverse biological activities.
Quinacrine: Used as an antiprotozoal and antirheumatic agent
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-4-21-9-12-25(13-10-21)30-18-24-15-23-11-14-26(35-3)16-27(23)32(29(24)34)19-28(33)31-17-22-7-5-20(2)6-8-22/h5-16,30H,4,17-19H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJGAYSKYKXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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